molecular formula C9H7F3O3 B6267532 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid CAS No. 1695723-78-4

4-(2,2-difluoroethoxy)-2-fluorobenzoic acid

Cat. No.: B6267532
CAS No.: 1695723-78-4
M. Wt: 220.1
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Description

4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoroethoxy (–OCH₂CF₂) substituent at the para position (C4) and a fluorine atom at the ortho position (C2) of the aromatic ring. The molecule combines the electron-withdrawing effects of fluorine and the difluoroethoxy group, which significantly influence its acidity (pKa ~2.5–3.0), solubility, and reactivity compared to non-fluorinated analogs.

Properties

CAS No.

1695723-78-4

Molecular Formula

C9H7F3O3

Molecular Weight

220.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid typically involves the introduction of the difluoroethoxy group and the fluorine atom onto a benzoic acid derivative. One common method is the nucleophilic substitution reaction, where a suitable benzoic acid derivative is reacted with a difluoroethoxy reagent under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques such as crystallization or chromatography ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially inhibiting their activity. The difluoroethoxy group may also contribute to the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The difluoroethoxy group (–OCH₂CF₂) in the target compound is more electron-withdrawing than methoxy (–OCH₃) or carboxyethyl (–CH₂CH(COOH)) groups, leading to stronger acidity compared to 2-fluoro-4-methoxybenzoic acid .
  • Environmental Persistence : 4-(1-carboxyethyl)-2-fluorobenzoic acid accumulates in aerobic systems due to resistance to biodegradation, a trait that may also apply to the target compound given its fluorinated groups .

Environmental and Toxicological Considerations

  • Biodegradation : Fluorinated benzoic acids like 4-(1-carboxyethyl)-2-fluorobenzoic acid are recalcitrant in wastewater treatment systems, raising concerns about environmental persistence .
  • Toxicity : Fluorine substituents can lead to toxic metabolites (e.g., 3-fluorocatechol), necessitating further studies on the target compound’s safety profile .

Biological Activity

  • Molecular Formula : C₈H₅F₃O₃
  • Molecular Weight : 206.12 g/mol
  • Melting Point : 135°C to 138°C
  • Structural Features : The presence of fluorine atoms and the difluoroethoxy group enhances lipophilicity, potentially affecting solubility and permeability in biological systems.

Biological Activity Overview

The biological activity of 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid has not been extensively documented in literature. However, compounds with similar structures often exhibit significant pharmacological properties. Here are some potential biological activities inferred from related compounds:

  • Antimicrobial Activity : Fluorinated benzoic acids are known for their antimicrobial properties. For instance, derivatives of 4-fluorobenzoic acid have been evaluated for their effectiveness against various pathogens .
  • Anti-inflammatory Effects : Compounds with benzoic acid moieties have been investigated for their anti-inflammatory properties, which may extend to this compound due to structural similarities.
  • Potential as Drug Candidates : The unique structural features of this compound may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Comparative Analysis with Related Compounds

The following table summarizes key features and potential biological activities of structurally related compounds:

Compound NameMolecular FormulaKey FeaturesPotential Biological Activity
4-Chloro-2-fluorobenzoic acidC₇H₄ClF O₂Chlorine instead of difluoroethoxy groupAntimicrobial
4-Bromo-2-fluorobenzoic acidC₇H₄BrF O₂Bromine substitution; different reactivityAnti-inflammatory
4,5-Dichloro-2-fluorobenzoic acidC₇H₃Cl₂F O₂Two chlorine atoms; potential for different activityAntimicrobial
2-Fluorobenzoic acidC₇H₅FO₂Lacks additional substituents; simpler structureAntimicrobial

This table illustrates how the unique difluoroethoxy group in this compound may influence its biological activity compared to other halogenated benzoic acids.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research on related fluorinated compounds suggests that the presence of fluorine can enhance biological activity through increased lipophilicity and altered receptor interactions. For example:

  • A study on derivatives of 4-fluorobenzoic acid demonstrated significant antimicrobial activity against various strains of bacteria, indicating that similar compounds may also exhibit such properties .
  • Research into the synthesis and characterization of new derivatives highlighted the importance of structural modifications in enhancing biological efficacy .

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